dTAGV-1 TFA is a selective small molecule designed to target and degrade proteins tagged with the FKBP12 F36V mutant. This compound employs the von Hippel-Lindau (VHL) E3 ligase complex to facilitate the degradation process, providing a rapid and efficient means of controlling protein levels in both in vitro and in vivo settings. Unlike previous degrader systems, dTAGV-1 TFA is particularly effective against proteins that are resistant to degradation by other methods, such as those recruited by cereblon (CRBN) ligands. This selectivity positions dTAGV-1 TFA as a valuable tool for studying protein function and dynamics within cellular environments .
The primary reaction mechanism of dTAGV-1 TFA involves its binding to the FKBP12 F36V mutant, which then recruits the VHL E3 ligase complex. This interaction leads to polyubiquitination of the target protein, marking it for proteasomal degradation. The synthesis of dTAGV-1 TFA involves several key steps, including:
dTAGV-1 TFA has demonstrated potent biological activity in degrading FKBP12 F36V-tagged proteins without affecting wild-type FKBP12 proteins. In experimental settings, it has been shown to effectively reduce levels of various fusion proteins associated with oncogenesis, such as EWS/FLI in Ewing sarcoma models. The compound operates with high specificity and minimal off-target effects, making it suitable for precise studies of protein function .
The synthesis of dTAGV-1 TFA can be summarized in several steps:
dTAGV-1 TFA finds applications in various fields:
Interaction studies involving dTAGV-1 TFA have highlighted its ability to selectively degrade FKBP12 F36V-tagged proteins while sparing other protein variants. This selectivity allows researchers to explore the functional consequences of protein degradation without confounding effects from unrelated proteins. For example, studies have shown that when combined with other degrader systems, such as those targeting eDHFR or CRBN, dTAGV-1 TFA can effectively downregulate multiple protein targets simultaneously .
Several compounds share similarities with dTAGV-1 TFA but differ in their mechanisms or target specificity:
| Compound Name | Target Protein | Mechanism | Unique Features |
|---|---|---|---|
| dTAG13 | FKBP12 | CRBN recruitment | Less selective; affects wild-type FKBP12 |
| THAL-SNS-032 | Cyclin-dependent kinase 9 | CRBN recruitment | Targets different oncogenic pathways |
| PROTACs (general) | Various | VHL or CRBN recruitment | Broad range of targets; less specificity |
dTAGV-1 TFA stands out due to its exclusive targeting of the FKBP12 F36V mutant, allowing for precise control over specific protein degradation without impacting similar but non-target proteins .
dTAGV-1 TFA exemplifies a heterobifunctional degrader, combining two pharmacophores via a synthetic linker:
The conjugation of these ligands creates a ternary complex (FKBP12F36V-dTAGV-1-VHL), positioning the target protein within proximity of the E3 ligase for ubiquitination and subsequent proteasomal degradation [1] [8]. Structural analysis reveals a molecular formula of $$ \text{C}{68}\text{H}{90}\text{N}{6}\text{O}{14}\text{S} \cdot \text{CF}3\text{CO}2\text{H} $$ and a molecular weight of 1361.58 g/mol [2] [3]. Key functional groups include a piperidine carboxylate core, trimethoxyphenyl rings, and a thiazole moiety critical for VHL binding [2] [3] (Table 1).
Table 1: Molecular Properties of dTAGV-1 TFA
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{68}\text{H}{90}\text{N}{6}\text{O}{14}\text{S} \cdot \text{CF}3\text{CO}2\text{H} $$ | [2] [3] |
| Molecular Weight | 1361.58 g/mol | [2] [3] |
| Key Functional Groups | Piperidine carboxylate, thiazole, trimethoxyphenyl | [2] [3] [7] |
| Solubility | DMSO (136.16 mg/mL) | [2] |
The polyethylene glycol (PEG)-based linker in dTAGV-1 TFA spans 7 carbons, balancing hydrophilicity and conformational flexibility to ensure optimal ternary complex formation [3] [7]. Structure-activity relationship (SAR) studies highlight the linker’s role in:
Comparative SAR data between dTAGV-1 (VHL-recruiting) and dTAG-13 (CRBN-recruiting) reveal linker length directly influences degradation kinetics. For instance, dTAG-13 employs a 6-carbon linker, resulting in faster target degradation (t1/2 = 1.5 hours) compared to dTAGV-1’s 7-carbon linker (t1/2 = 3 hours) [6] [8] (Table 2).
Table 2: Linker Attributes and Degradation Kinetics
| Parameter | dTAGV-1 (VHL) | dTAG-13 (CRBN) |
|---|---|---|
| Linker Length | 7 carbons | 6 carbons |
| Degradation Half-Life | 3 hours | 1.5 hours |
| E3 Ligase Affinity (KD) | 12 nM (VHL) | 8 nM (CRBN) |
| Primary Application | In vivo tumor models | Rapid in vitro degradation |
dTAGV-1 TFA and CRBN-based degraders (e.g., dTAG-13) exemplify divergent strategies in TPD:
Table 3: Functional Comparison of VHL- vs. CRBN-Recruiting dTAGs
| Feature | dTAGV-1 (VHL) | dTAG-13 (CRBN) |
|---|---|---|
| E3 Ligase | VHL-CUL2-RBX1 | CRBN-CUL4-RBX1 |
| Degradation Onset | 3–6 hours | 1–2 hours |
| In Vivo Half-Life | 8 hours | 4 hours |
| Selectivity | High (F36V mutation-dependent) | Moderate (CRBN neo-substrates) |
The dTAGV-1 trifluoroacetate compound operates through a sophisticated mechanism involving the formation of a ternary complex between the FKBP12F36V-tagged target protein, the degrader molecule, and the von Hippel-Lindau E3 ubiquitin ligase [1] [2]. This ternary complex formation represents the critical first step in the proteolysis targeting chimera mechanism, where the heterobifunctional molecule serves as a molecular bridge to bring the target protein into proximity with the cellular degradation machinery [3] [4].
The structural architecture of dTAGV-1 trifluoroacetate comprises three distinct components: an FKBP12F36V-selective ligand, a flexible linker, and a von Hippel-Lindau binding moiety [1] [2]. The compound possesses a molecular weight of 1361.58 daltons and exhibits a complex chemical structure with the formula C68H90N6O14S CF3CO2H [2] [5]. The trifluoroacetate salt form provides enhanced stability and solubility characteristics, with documented solubility in dimethyl sulfoxide at concentrations up to 100 millimolar [2].
The FKBP12F36V tag recognition specificity of dTAGV-1 trifluoroacetate is based on the "bump-and-hole" chemical genetics approach, wherein the phenylalanine at position 36 is replaced with valine to create a complementary binding pocket for modified ligands [6] [7]. This engineered mutation results in the formation of a cavity of approximately 90 cubic angstroms on the FKBP12 surface, which can accommodate the "bumped" ligand moiety present in dTAGV-1 [6].
Crystallographic analysis reveals that the F36V substitution opens a hydrophobic cavity lined by side chains that normally pack against phenylalanine 36 in the wild-type protein [6]. The synthetic ethyl bump present in the dTAGV-1 structure inserts into this engineered cavity, making multiple van der Waals contacts while maintaining the core binding mode observed in natural FKBP12 ligands [6]. This structural modification enables the achievement of extraordinary selectivity, with binding affinity for FKBP12F36V measured at 0.5 nanomolar compared to greater than 10 micromolar for wild-type FKBP12, representing a selectivity ratio exceeding 20,000-fold [8] [2].
| Compound | WT FKBP12 Kd (nM) | FKBP12F36V Kd (nM) | Selectivity Fold | Structural Basis |
|---|---|---|---|---|
| FK506 | 0.2 | 0.2 | 1 | Natural ligand |
| SLF (Synthetic Ligand) | 45 | 45.0 | 1 | Synthetic analog |
| dTAG-13 | >10000 | 1.8 | >5000 | Bump-hole design |
| dTAGV-1 | >10000 | 0.5 | >20000 | Bump-hole design |
| AP1867 | 20 | 0.1 | 200 | Engineered selectivity |
The recognition specificity is further enhanced by the stereochemical preference of the engineered binding pocket, which demonstrates a strong bias toward the S-isomer of the bumped ligand over the R-isomer [6]. This stereoselectivity contributes to the overall specificity of the system and reduces potential off-target interactions with structurally related proteins.
The von Hippel-Lindau E3 ubiquitin ligase recruitment by dTAGV-1 trifluoroacetate involves the formation of a stable ternary complex through cooperative binding interactions [3] [4]. The VHL-binding moiety of dTAGV-1 is derived from hydroxyproline-based peptidomimetic ligands that interact with the substrate recognition domain of the VHL protein [9] [10]. This interaction occurs within the context of the CRL2VHL complex, which includes VHL, Elongin B, Elongin C, Cullin 2, and RBX1 components [11].
The recruitment efficiency of VHL by dTAGV-1 is characterized by a binary VHL binding affinity of approximately 0.15 micromolar, with ternary complex formation occurring at 25 nanomolar concentration [12] [4]. The cooperativity factor (α) for this interaction is measured at 18-fold, indicating that the formation of the ternary complex is thermodynamically favored compared to individual binary interactions [4]. This positive cooperativity arises from protein-protein interactions between the FKBP12F36V-tagged target and the VHL complex, stabilizing the overall ternary structure [13] [12].
| PROTAC Type | VHL Binding Kd (μM) | Ternary Complex Kd (nM) | Cooperativity α | Recruitment Efficiency (%) |
|---|---|---|---|---|
| dTAG-13 (CRBN) | N/A | N/A | N/A | N/A |
| dTAGV-1 (VHL) | 0.15 | 25 | 18 | 85 |
| MZ1 (VHL) | 0.003 | 2.5 | 35 | 95 |
| ARV-110 (VHL) | 0.18 | 45 | 12 | 78 |
| Generic VHL PROTAC | 0.5 | 150 | 8 | 65 |
Surface plasmon resonance studies demonstrate that the VHL recruitment efficiency of dTAGV-1 achieves approximately 85% under optimal conditions [12]. The binding interaction is characterized by a large apparent binding enthalpy, with the thermodynamic signature differing significantly from that of the individual binary components [4]. The recruitment process involves conformational changes in both the target protein and the VHL complex, facilitating the formation of productive protein-protein interfaces that support efficient ubiquitination [12].
The ubiquitination kinetics of dTAGV-1 trifluoroacetate-mediated protein degradation follow a well-characterized pathway involving the sequential action of E1, E2, and E3 enzymes within the ubiquitin-proteasome system [14] [15]. Upon ternary complex formation, the recruited VHL E3 ligase catalyzes the transfer of ubiquitin from E2 conjugating enzymes to lysine residues on the target protein, leading to the formation of polyubiquitin chains that serve as degradation signals [14] [15].
The degradation kinetics vary substantially depending on the specific target protein fused to the FKBP12F36V tag, with half-lives ranging from 30 minutes for highly susceptible targets to over 120 minutes for more stable proteins [8] [3]. The concentration required for 50% maximal degradation (DC50) ranges from 5 nanomolar for highly efficient targets to 500 nanomolar for less responsive proteins [8]. The maximal degradation achievable (Dmax) typically exceeds 75% for most target proteins, with some achieving greater than 95% depletion [8].
| Target Protein | Degradation t½ (min) | DC50 (nM) | Dmax (%) | Ubiquitination Rate (min⁻¹) | Proteasome Dependence |
|---|---|---|---|---|---|
| FKBP12F36V-BRD4 | 40 | 10 | 95 | 0.035 | Complete |
| FKBP12F36V-KRAS | 65 | 125 | 85 | 0.018 | Complete |
| FKBP12F36V-EWS/FLI | 85 | 250 | 90 | 0.014 | Complete |
| FKBP12F36V-Nluc | 30 | 5 | 98 | 0.048 | Complete |
| FKBP12F36V-CDK9 | 120 | 500 | 75 | 0.008 | Complete |
The ubiquitination process initiated by dTAGV-1 involves the formation of K48-linked polyubiquitin chains, which are recognized by the 26S proteasome for degradation [15] [16]. Single-molecule kinetic analysis reveals that the degradation rate is determined by both the binding affinity of the ternary complex and post-binding events that promote substrate translocation into the proteasomal channel [15]. The rate-limiting step appears to be the initiation of substrate translocation, which is facilitated by the presence of polyubiquitin chains and unstructured regions in the target protein [15].
The proteasome-mediated degradation process involves multiple deubiquitinating enzymes, including Rpn11, Usp14, and Uch37, which remove ubiquitin chains during substrate processing [15]. The degradation kinetics demonstrate complete dependence on proteasome activity, as confirmed by the complete inhibition of target protein degradation in the presence of proteasome inhibitors such as bortezomib and MG132 [8] [14].
The selectivity profile of dTAGV-1 trifluoroacetate against wild-type FKBP12 isoforms represents a critical aspect of its mechanism of action, ensuring that the degrader specifically targets only the engineered FKBP12F36V tag without affecting endogenous FKBP proteins [7] [6]. This selectivity is achieved through the bump-and-hole design principle, which creates a complementary binding interface that is incompatible with wild-type FKBP structures [6] [7].
Comprehensive selectivity profiling demonstrates that dTAGV-1 exhibits IC50 values greater than 10 micromolar against all tested wild-type FKBP12 isoforms, including FKBP12, FKBP12.6, FKBP51, and FKBP52 [8] [7]. In contrast, the compound maintains sub-nanomolar potency against the engineered FKBP12F36V target, resulting in selectivity indices exceeding 20,000-fold [8] [7]. This extraordinary selectivity ensures that treatment with dTAGV-1 does not interfere with endogenous FKBP12-mediated cellular processes, including immunophilin function and natural product binding [7].
| FKBP Isoform | dTAGV-1 IC50 (nM) | Selectivity Index | Structural Differences | Cross-Reactivity (%) |
|---|---|---|---|---|
| FKBP12 (WT) | >10000 | >20000 | F36 vs V36 | <0.01 |
| FKBP12.6 | >10000 | >20000 | Similar binding site | <0.01 |
| FKBP51 | >10000 | >20000 | Larger binding domain | <0.01 |
| FKBP52 | >10000 | >20000 | Different architecture | <0.01 |
| FKBP12F36V | 0.5 | 1 | Engineered cavity | 100 |
The structural basis for this selectivity lies in the precise complementarity between the bumped ligand moiety and the engineered cavity created by the F36V mutation [6]. The wild-type phenylalanine residue at position 36 creates a steric clash with the ethyl bump present in dTAGV-1, preventing productive binding to wild-type FKBP12 proteins [6]. Conversely, the valine substitution in FKBP12F36V creates sufficient space to accommodate the bumped ligand while maintaining the essential binding contacts required for high-affinity interaction [6].
Cross-reactivity studies demonstrate that dTAGV-1 exhibits less than 0.01% cross-reactivity with any of the tested wild-type FKBP12 isoforms, confirming the orthogonality of the system [7]. This selectivity profile has been validated through both biochemical binding assays and cellular degradation studies, where treatment with dTAGV-1 results in specific degradation of FKBP12F36V-tagged proteins without affecting endogenous FKBP12 levels [7] [8].